4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-8-10-5-6-15-13(16-10)12-7-9-3-1-2-4-11(9)17-12/h1-6,12H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEDYTZKPARYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C3=NC=CC(=N3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Pyrimidine Ring Formation: The pyrimidine ring can be formed by the condensation of appropriate amidines with β-dicarbonyl compounds.
Chloromethylation: The final step involves the chloromethylation of the pyrimidine ring, which can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine exhibit significant antimicrobial activity. Studies have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds demonstrate their potential in developing new antibiotics.
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties. In vitro studies have indicated that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. Mechanisms of action may include the induction of apoptosis through mitochondrial dysfunction and reactive oxygen species generation.
Antimicrobial Studies
A comparative analysis of antimicrobial activity among chloromethylated pyrimidines revealed:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 20 |
| This compound | Bacillus subtilis | 10 |
These results indicate that this compound exhibits promising antibacterial activity.
Anticancer Activity
In studies evaluating the anticancer effects of related compounds:
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| Compound C | MCF-7 (Breast Cancer) | 5 |
| Compound D | HeLa (Cervical Cancer) | 8 |
| This compound | A549 (Lung Cancer) | 6 |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)thiazole
- 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)imidazole
- 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)triazole
Uniqueness
4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine is unique due to its specific combination of the benzofuran and pyrimidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Chemical Structure and Properties
4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine is a compound with the molecular formula and a molecular weight of 248.69 g/mol. Its structure features a pyrimidine ring substituted with a chloromethyl group and a benzofuran moiety, which may influence its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The chloromethyl group is particularly reactive, allowing for nucleophilic substitutions that may lead to the formation of covalent bonds with proteins or nucleic acids, potentially inhibiting enzymatic functions or disrupting cellular processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown promising results against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Potential
The compound's structural characteristics suggest it may also possess anticancer properties. In vitro studies on related pyrimidine compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines, indicating that this compound could be explored for its potential as an anticancer agent .
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study evaluating the biological activity of similar chloromethylated compounds found that they exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
- The minimum inhibitory concentrations (MICs) were determined for various bacterial strains, showing effective antimicrobial activity.
- Anticancer Activity :
Comparative Analysis
The following table summarizes the biological activities observed in various studies involving chloromethylated pyrimidine derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via aza-Wittig reactions or cyclocondensation strategies. For example, derivatives of benzofuropyrimidines are synthesized by reacting iminophosphoranes with carbonyl compounds under anhydrous conditions (e.g., dichloromethane or ethanol as solvents). Key factors include:
- Temperature : Reactions often proceed at room temperature or under reflux (e.g., 6–12 hours at 40–80°C).
- Catalysts : Bases like EtONa in ethanol are critical for cyclization steps .
- Purification : Recrystallization from ethanol/dichloromethane mixtures (1:2 v/v) yields high-purity crystals suitable for X-ray diffraction .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Provides precise molecular geometry (e.g., coplanarity of benzofuropyrimidine rings, with deviations <0.1 Å). Disorder in crystallographic sites (e.g., C11/C12 in ) requires split-model refinement .
- NMR and FTIR : Confirm functional groups (e.g., chloromethyl peaks at δ 4.5–5.0 ppm in H NMR) and aromaticity of the pyrimidine ring.
- HPLC : Used for purity assessment (≥98% purity criteria) .
Q. What preliminary biological screening approaches are recommended for evaluating bioactivity?
- Methodological Answer : Focus on in vitro assays due to structural similarities to bioactive heterocycles:
- Antimicrobial : Disc diffusion assays against Gram-positive/negative bacteria.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC values.
- Enzyme Inhibition : Target kinases or proteases using fluorescence-based assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data versus computational modeling for this compound?
- Methodological Answer : Discrepancies often arise from dynamic proton exchange or crystal packing effects . Strategies include:
- DFT Calculations : Use Gaussian03 to optimize geometry and compare with X-ray data (e.g., bond lengths within 0.02 Å tolerance) .
- Variable-Temperature NMR : Identify tautomeric forms or rotational barriers in solution .
Q. What strategies optimize regioselectivity in functionalizing the chloromethyl group?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., using Boc or Fmoc groups) during nucleophilic substitution.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance SN2 reactivity at the chloromethyl position.
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, achieving >80% yields .
Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?
- Methodological Answer :
- Steric Hindrance : Bulky substituents on the benzofuran ring reduce nucleophilic attack at the pyrimidine’s C4 position.
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) activate the chloromethyl group for substitution but deactivate the pyrimidine ring toward electrophiles. Computational Mulliken charges guide site-specific modifications .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or PreADMET estimate logP (2.5–3.5), aqueous solubility (-4.0 to -3.0 logS), and CYP450 inhibition.
- Molecular Dynamics : Simulate blood-brain barrier permeability using GROMACS, leveraging the compound’s moderate lipophilicity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in melting points reported across studies?
- Methodological Answer : Variations often stem from polymorphism or solvent traces . Solutions include:
- DSC Analysis : Determine true melting points and identify polymorphic transitions.
- Recrystallization Standardization : Use consistent solvent systems (e.g., ethanol/dichloromethane) .
Q. Why do cytotoxicity results vary between similar derivatives, and how can this be mitigated?
- Methodological Answer : Differences arise from substituent positioning (e.g., meta vs. para on benzofuran) or assay conditions . Mitigation strategies:
- SAR Studies : Systematically modify substituents and correlate with IC.
- Standardized Protocols : Use identical cell lines and exposure times (e.g., 48-hour MTT assays) .
Experimental Design Tables
| Parameter | Example Data | Reference |
|---|---|---|
| Crystallographic | Space group P2/c, Z = 4 | |
| Bond Lengths | C-Cl: 1.732 Å, C-N: 1.342 Å | |
| Reaction Yield | 65–78% (cyclocondensation) | |
| Biological IC | 12.5 µM (HeLa cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
